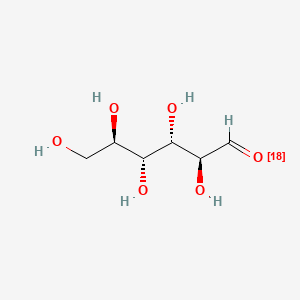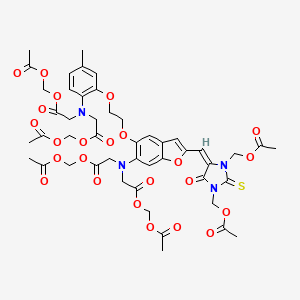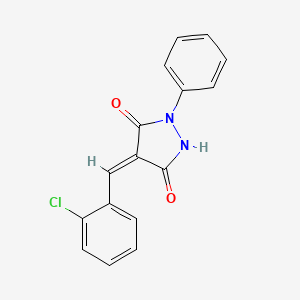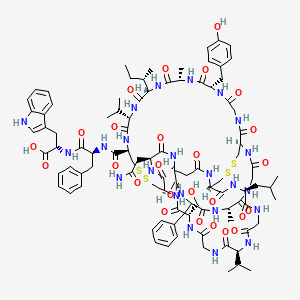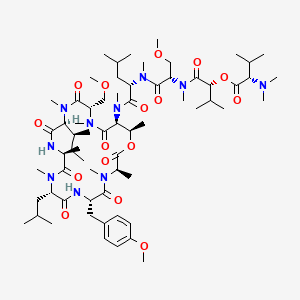
sBADA TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sBADA trifluoroacetate (sBADA TFA) is a potent green fluorescent dye. It is a sulfonated derivative of BODIPY-FL 3-amino-D-alanine, used primarily for in situ labeling of peptidoglycans in bacterial cell walls. The compound exhibits excitation and emission wavelengths of approximately 490 nm and 510 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
sBADA TFA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale sulfonation reactions under controlled conditions.
Purification and Quality Control: Extensive purification using HPLC and other techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
sBADA TFA primarily undergoes:
Substitution Reactions: Due to the presence of amino and sulfonate groups.
Fluorescent Labeling: It reacts with peptidoglycans in bacterial cell walls, forming stable fluorescent complexes.
Common Reagents and Conditions
Reagents: Sulfonating agents, solvents like ethanol, and buffers such as PBS (phosphate-buffered saline).
Major Products
The major product of these reactions is the fluorescently labeled peptidoglycan, which can be visualized using fluorescence microscopy .
Applications De Recherche Scientifique
sBADA TFA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Essential for labeling bacterial cell walls, aiding in the study of bacterial growth and morphology.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications
Mécanisme D'action
sBADA TFA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL 3-amino-D-alanine moiety allows for specific and stable attachment to the bacterial cell wall components. The fluorescent properties of the compound enable visualization under specific wavelengths of light, facilitating detailed imaging and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated precursor of sBADA TFA.
Other Fluorescent D-amino Acids (FDAAs): Compounds like HADA, TADA, and RADA, which are used for similar labeling purposes
Uniqueness
This compound stands out due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for in situ labeling of bacterial cell walls and provides more stable and consistent fluorescence signals .
Propriétés
Formule moléculaire |
C19H21BF5N4NaO8S |
|---|---|
Poids moléculaire |
594.3 g/mol |
Nom IUPAC |
sodium;4-[3-[[(2R)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-sulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1 |
Clé InChI |
CDWMQIYWYNKBIM-CURYUGHLSA-M |
SMILES isomérique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


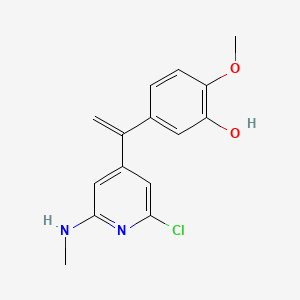
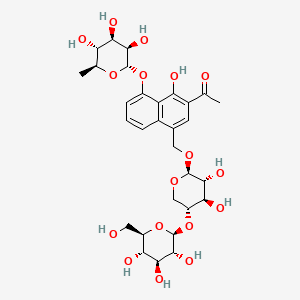

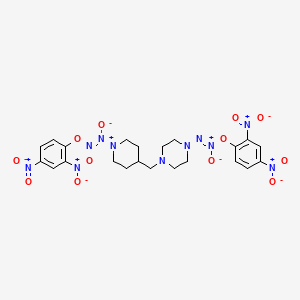
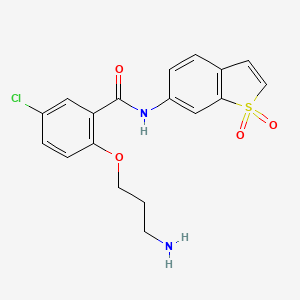
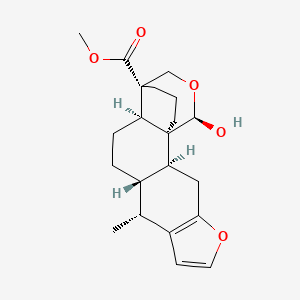
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
